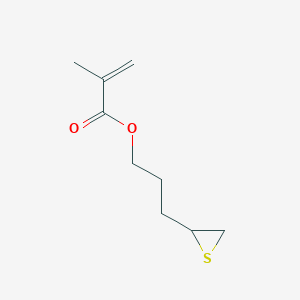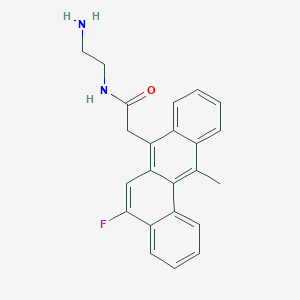
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminoethyl group, a fluorinated tetraphenyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Tetraphenyl Moiety: This step involves the construction of the tetraphenyl core, which can be achieved through a series of Friedel-Crafts alkylation reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Incorporation of the Aminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorinated tetraphenyl moiety could enhance its binding affinity and specificity, while the aminoethyl group may facilitate its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-2-(5-fluorophenyl)acetamide: Lacks the tetraphenyl moiety, potentially resulting in different biological activity.
N-(2-Aminoethyl)-2-(12-methyltetraphen-7-YL)acetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its solubility and stability.
Uniqueness
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide is unique due to the combination of its fluorinated tetraphenyl moiety and aminoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
192510-13-7 |
|---|---|
Molecular Formula |
C23H21FN2O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(5-fluoro-12-methylbenzo[a]anthracen-7-yl)acetamide |
InChI |
InChI=1S/C23H21FN2O/c1-14-15-6-2-3-7-16(15)19(13-22(27)26-11-10-25)20-12-21(24)17-8-4-5-9-18(17)23(14)20/h2-9,12H,10-11,13,25H2,1H3,(H,26,27) |
InChI Key |
YUXRNGKDERGYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CC(=O)NCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



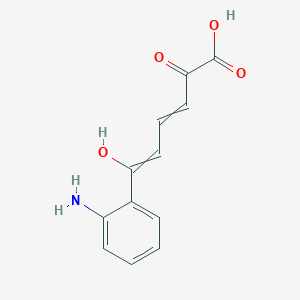
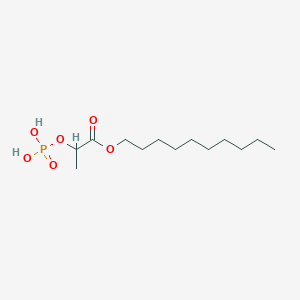
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
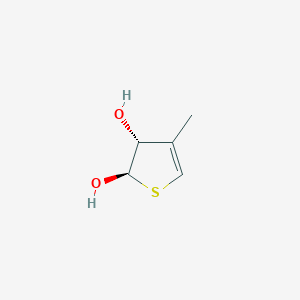
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
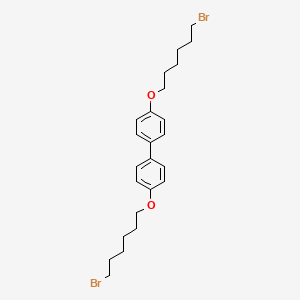
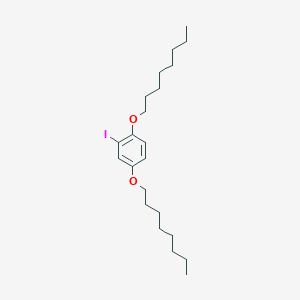
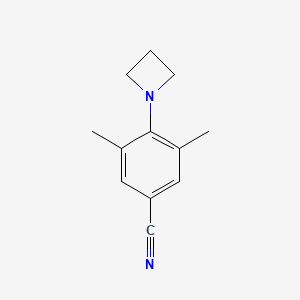
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
